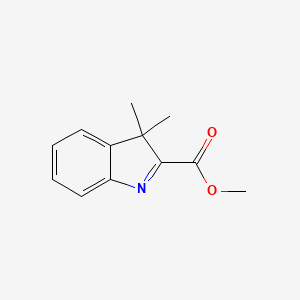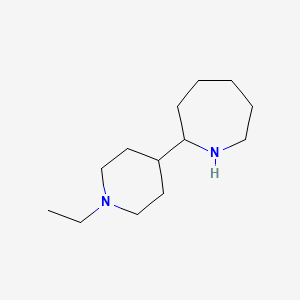
3-Methyl-7-nitro-1H-2-benzopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-nitro-1H-isochromen-1-one is a chemical compound belonging to the isochromenone family. Isochromenones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a nitro group at the 7th position and a methyl group at the 3rd position on the isochromenone ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-1H-isochromen-1-one can be achieved through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another method involves the condensation of 3-(2-bromoacetyl)-1H-isochromen-1-one with appropriate reagents .
Industrial Production Methods
Industrial production methods for 3-Methyl-7-nitro-1H-isochromen-1-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Methyl-7-nitro-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 3-Methyl-7-amino-1H-isochromen-1-one.
科学的研究の応用
3-Methyl-7-nitro-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism by which 3-Methyl-7-nitro-1H-isochromen-1-one exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hetarylisocoumarins: These compounds share a similar core structure but differ in the substituents attached to the ring.
3-(Quinoxalin-2-yl)-1H-isochromen-1-one: This compound has a quinoxaline group instead of a nitro group.
Uniqueness
3-Methyl-7-nitro-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
62252-18-0 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
3-methyl-7-nitroisochromen-1-one |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-2-3-8(11(13)14)5-9(7)10(12)15-6/h2-5H,1H3 |
InChIキー |
NMFRHGFYCWJOLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


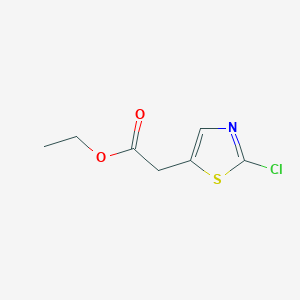
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
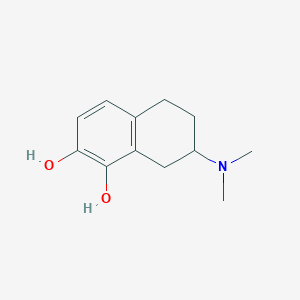
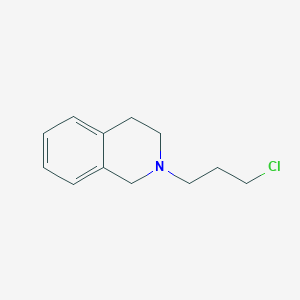
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
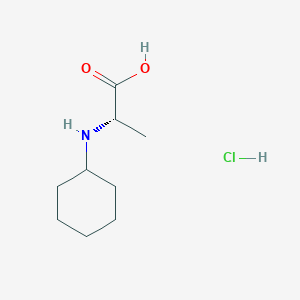

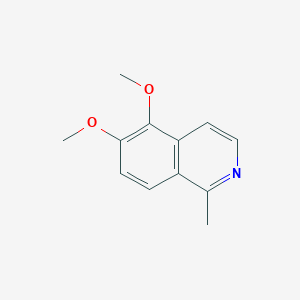

![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)

